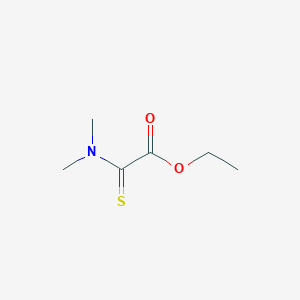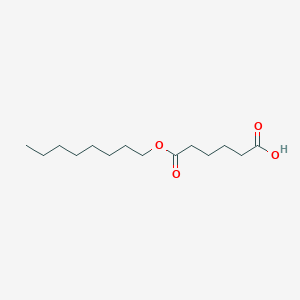
ethyl 2-(dimethylamino)-2-sulfanylideneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-(dimethylamino)-2-sulfanylideneacetate is a chemical compound with the molecular formula C6H11NO2S It is an ester derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (dimethylamino)thioxo-, ethyl ester typically involves the reaction of acetic acid with dimethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Step 1: Acetic acid reacts with dimethylamine to form the intermediate, dimethylamino acetic acid.
Step 2: The intermediate reacts with ethyl chloroformate to form acetic acid, (dimethylamino)thioxo-, ethyl ester.
The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of acetic acid, (dimethylamino)thioxo-, ethyl ester involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Preparation: Ensuring high purity of acetic acid, dimethylamine, and ethyl chloroformate.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Purification: Using techniques such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-(dimethylamino)-2-sulfanylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various esters and amides.
Aplicaciones Científicas De Investigación
ethyl 2-(dimethylamino)-2-sulfanylideneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the dimethylamino and thioxo groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, (dimethylamino)thioxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group enhances its reactivity, allowing it to participate in various biochemical pathways. The thioxo group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, (methylamino)thioxo-, ethyl ester
- Acetic acid, (dimethylamino)oxo-, ethyl ester
- Acetic acid, (dimethylamino)thioxo-, methyl ester
Uniqueness
ethyl 2-(dimethylamino)-2-sulfanylideneacetate is unique due to the presence of both the dimethylamino and thioxo groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
16703-48-3 |
|---|---|
Fórmula molecular |
C6H11NO2S |
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-2-sulfanylideneacetate |
InChI |
InChI=1S/C6H11NO2S/c1-4-9-6(8)5(10)7(2)3/h4H2,1-3H3 |
Clave InChI |
QUMNSZAJFYSIIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=S)N(C)C |
SMILES canónico |
CCOC(=O)C(=S)N(C)C |
Sinónimos |
2-(Dimethylamino)-2-thioxoacetic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)










